1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone
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Overview
Description
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone is an organic compound with the molecular formula C18H21NO4. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments . This compound is particularly noted for its unique chemical structure, which includes a butoxyethylamino group and a hydroxy group attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the butoxyethylamino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the butoxyethyl group but shares the anthraquinone core.
1-[(2-Hydroxyethyl)amino]-4-hydroxyanthraquinone: Similar structure but with a hydroxyethyl group instead of butoxyethyl.
1-[(2-Methoxyethyl)amino]-4-hydroxyanthraquinone: Contains a methoxyethyl group instead of butoxyethyl.
Uniqueness
1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone is unique due to the presence of the butoxyethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific solubility and reactivity characteristics are desired .
Properties
CAS No. |
94313-83-4 |
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Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(2-butoxyethylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO4/c1-2-3-11-25-12-10-21-15-8-9-16(22)18-17(15)19(23)13-6-4-5-7-14(13)20(18)24/h4-9,21-22H,2-3,10-12H2,1H3 |
InChI Key |
VZCZOEKMIQRLJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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